Cas no 674289-55-5 (Blebbistatin)

Blebbistatin structure
Blebbistatin structure
Nome del prodotto:Blebbistatin
Numero CAS:674289-55-5
MF:C18H16N2O2
MW:292.331844329834
MDL:MFCD08460906
CID:502750
PubChem ID:3476986

Blebbistatin Proprietà chimiche e fisiche

Nomi e identificatori

    • (+/-)-Blebbistatin
    • (±)-Blebbistatin
    • (±)-Blebbistatin ((R
    • 3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one
    • Blebbistatin
    • ( inverted exclamation markA)-Blebbistatin
    • 1-Phenyl-1,2,3,4-tetrahydro-4-hydroxypyrrolo(2.3-b)-7-methylquinolin-4-one
    • (+/-)-1,2,3,3a-Tetrahydro-3a-hydroxy-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one
    • 3a-hydroxy-6-methyl-1-phenyl-3,3a-dihydro-1H-pyrrolo[2,3-b]quinolin-4(2H)-one
    • (+-)-Blebbistatin
    • Blebbistain
    • Bleb
    • Probes1_000318
    • Probes1_00032
    • KBio2_005330
    • 3a-hydroxy-6-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one
    • CHEBI:75379
    • Bio1_000830
    • MLS006010843
    • BSPBio_001474
    • EI-315
    • 3A-HYDROXY-6-METHYL-1-PHENYL-2H,3H-PYRROLO[2,3-B]QUINOLIN-4-ONE
    • NCGC00025281-03
    • UPCMLD-DP100:002
    • SR-01000597498-2
    • HMS3648G12
    • UNII-20WC4J7CQ6
    • HMS1989J16
    • P16952
    • FT-0663412
    • 1,2,3,3A-TETRAHYDRO-3A-HYDROXY-6-METHYL-1-PHENYL-4H-PYRROLO(2,3-B)QUINOLIN-4-ONE
    • KBioGR_000194
    • LZAXPYOBKSJSEX-UHFFFAOYSA-N
    • Bio1_001319
    • UPCMLD-DP100:001
    • HMS1791J16
    • KBio3_000388
    • BCBcMAP01_000109
    • NCGC00025281-05
    • HMS1361J16
    • SR-01000597498-1
    • FT-0663410
    • CBiol_002055
    • NCGC00025281-07
    • BLEBBISTATIN [MI]
    • CHEMBL1328324
    • HY-13813
    • 674289-55-5
    • HMS3402J16
    • KBioSS_000194
    • KBio3_000387
    • Probes1_000320
    • 4H-PYRROLO(2,3-B)QUINOLIN-4-ONE, 1,2,3,3A-TETRAHYDRO-3A-HYDROXY-6-METHYL-1-PHENYL-
    • BDBM50449472
    • Blebbistatin is known as a racemic mixture of (-)-blebbistatin and (+)-blebbistatin.
    • 20WC4J7CQ6
    • EX-A8013G
    • (3aS)-3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one
    • UPCMLD-DP100
    • KBio2_002762
    • BCP07571
    • 6-methyl-3a-oxidanyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one
    • HMS3676F12
    • CS-0007920
    • BRD-A75817871-001-02-6
    • IDI1_033944
    • SMR004701769
    • NCGC00025281-04
    • HMS3268C20
    • SR-01000597498
    • SCHEMBL4330339
    • NCGC00025281-06
    • Bio1_000341
    • MFCD04113775
    • 1,2,3,3a-Tetrahydro-3a-hydroxy-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one
    • DTXSID501017342
    • A835747
    • AS-53726
    • FT-0663411
    • AKOS024456763
    • Bio2_000674
    • Probes2_000455
    • Q27145262
    • HMS3412F12
    • KBio2_000194
    • Bio2_000194
    • DB-217904
    • 3a-hydroxy-6-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo(2,3-b)quinolin-4-one
    • DB-073877
    • DTXCID00829935
    • BRD-A75817871-001-06-7
    • MDL: MFCD08460906
    • Inchi: 1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3
    • Chiave InChI: LZAXPYOBKSJSEX-UHFFFAOYSA-N
    • Sorrisi: O([H])C12C(C3C([H])=C(C([H])([H])[H])C([H])=C([H])C=3N=C1N(C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C2([H])[H])=O

Proprietà calcolate

  • Massa esatta: 292.12100
  • Massa monoisotopica: 292.121177757g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 1
  • Complessità: 497
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 52.9

Proprietà sperimentali

  • Punto di fusione: 210-212°C
  • PSA: 52.90000
  • LogP: 2.36330

Blebbistatin Informazioni sulla sicurezza

  • Codice categoria di pericolo: 20/21/22-36/37/38
  • Istruzioni di sicurezza: S26; S36/37
  • Identificazione dei materiali pericolosi: Xn
  • Condizioni di conservazione:(BD628751)
  • Frasi di rischio:R20/21/22

Blebbistatin Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21550-10 mg
Blebbistatin
674289-55-5 99.97%
10mg
¥1317.00 2022-04-26
MedChemExpress
HY-13813-10mM*1mLinDMSO
Blebbistatin
674289-55-5 99.31%
10mM*1mLinDMSO
¥880 2023-07-26
TRC
B592490-5mg
(+/-)-Blebbistatin
674289-55-5
5mg
$ 98.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-203532D-100mg
(±)-Blebbistatin,
674289-55-5 ≥96%
100mg
¥12410.00 2023-09-05
Chemenu
CM523797-250mg
(±)-Blebbistatin
674289-55-5 99%
250mg
$578 2023-01-01
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21550-50 mg
Blebbistatin
674289-55-5 99.97%
50mg
¥3997.00 2022-04-26
MedChemExpress
HY-13813-50mg
Blebbistatin
674289-55-5 99.61%
50mg
¥4500 2024-05-24
ChemScence
CS-0007920-50mg
Blebbistatin
674289-55-5 99.64%
50mg
$495.0 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T21550-25 mg
Blebbistatin
674289-55-5 99.97%
25mg
¥2217.00 2022-04-26
SHENG KE LU SI SHENG WU JI SHU
sc-203532B-5 mg
(±)-Blebbistatin,
674289-55-5 ≥96%
5mg
¥1,279.00 2023-07-10

Blebbistatin Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:674289-55-5)Blebbistatin
A835747
Purezza:99%/99%/99%/99%
Quantità:25mg/50mg/100mg/250mg
Prezzo ($):185.0/334.0/434.0/564.0
atkchemica
(CAS:674289-55-5)Blebbistatin
CL16915
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta